molecular formula C24H17N3O2S B2923941 4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-phenyl-1,2-dihydroisoquinolin-1-one CAS No. 1357737-96-2

4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-phenyl-1,2-dihydroisoquinolin-1-one

Cat. No.: B2923941
CAS No.: 1357737-96-2
M. Wt: 411.48
InChI Key: WPOROBBUTMEGIX-UHFFFAOYSA-N
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Description

4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-phenyl-1,2-dihydroisoquinolin-1-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-phenyl-1,2-dihydroisoquinolin-1-one typically involves multiple steps, including the formation of the oxadiazole ring and the isoquinolinone core. One common method involves the cyclization of appropriate precursors under specific conditions, such as the use of catalysts and solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-phenyl-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the phenyl rings .

Scientific Research Applications

4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-phenyl-1,2-dihydroisoquinolin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-phenyl-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-phenyl-1,2-dihydroisoquinolin-1-one is unique due to its specific combination of functional groups and structural features.

Properties

IUPAC Name

4-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O2S/c1-30-18-13-11-16(12-14-18)22-25-23(29-26-22)21-15-27(17-7-3-2-4-8-17)24(28)20-10-6-5-9-19(20)21/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOROBBUTMEGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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